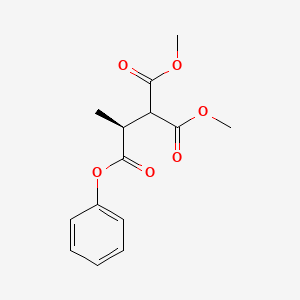
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups. It is a derivative of propane and contains three carboxylate groups, making it a tricarboxylate ester. The presence of a phenyl group and two methyl groups adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl 2-phenylpropane-1,2-dicarboxylate: Lacks one carboxylate group compared to the tricarboxylate.
1,1-Dimethyl 2-phenylpropane-1,1,2,3-tetracarboxylate: Contains an additional carboxylate group.
Uniqueness
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
208984-13-8 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
1-O,1-O-dimethyl 2-O-phenyl (2S)-propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H16O6/c1-9(11(13(16)18-2)14(17)19-3)12(15)20-10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
InChI Key |
KKTHPTFQXNBZRN-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















